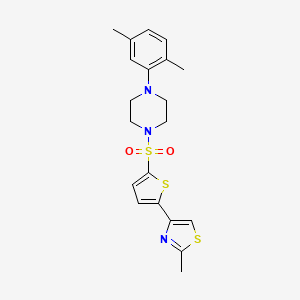

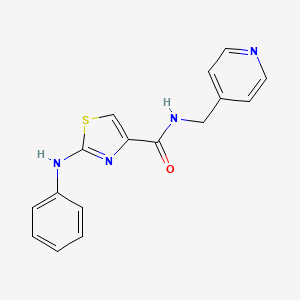

ethyl 5-(N-((4-(tert-butyl)phenyl)sulfonyl)isonicotinamido)-2-phenylbenzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

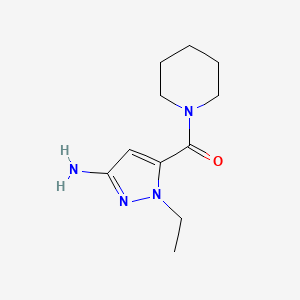

The compound contains several functional groups, including an ester group (carboxylate), a sulfonyl group, and a benzofuran group. The presence of these groups suggests that the compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple aromatic rings .

Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions, including electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of an ester group could make the compound polar and potentially soluble in certain solvents .

Scientific Research Applications

N-heterocyclic Carbene-catalyzed Reactions

N-heterocyclic carbenes have been demonstrated to catalyze the rearrangement of vinyl sulfones, leading to the formation of highly substituted heterocyclic compounds. This process involves tandem rearrangement/cycloadditions and highlights a novel conjugate addition/Umpolung mechanism, potentially relevant to similar compounds (Atienza, Roth, & Scheidt, 2011).

Photolysis and Chemical Transformations

Research has explored the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, revealing complex pathways including ketene formation and imino-carbene generation. These studies offer insights into the photolytic behavior and the formation of novel compounds through various captures by alcohols and amines, which may have parallels in the behavior of the specified chemical entity (Ang & Prager, 1992).

Alkylation and Acid-Catalyzed Reactions

The synthesis and application of ethyl N-tert-butyl-4-nitrobenzenesulfonimidate for the alkylation of various substrates, including acids, alcohols, and phenols, have been investigated. These reactions proceed under mild conditions and offer high yields, showcasing the utility of sulfonimidates in chemical synthesis. This research might inform the development of related compounds or the functionalization of the specified benzofuran derivative (Maricich et al., 2013).

Biofuel Synthesis and Catalysis

Studies have demonstrated the use of hydrophobic sulfonic acid-functionalized biochar as a catalyst for the alkylation of phenols with alcohols, aiming at the synthesis of high-density biofuels. These findings highlight the potential for using sulfonic acid derivatives in catalytic processes to enhance reaction selectivity and efficiency, potentially applicable to the synthesis or modification of the specified compound (Zhong et al., 2019).

Mechanism of Action

properties

IUPAC Name |

ethyl 5-[(4-tert-butylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N2O6S/c1-5-40-32(37)29-27-21-25(13-16-28(27)41-30(29)22-9-7-6-8-10-22)35(31(36)23-17-19-34-20-18-23)42(38,39)26-14-11-24(12-15-26)33(2,3)4/h6-21H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPTYWBGQBNQLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2616181.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2616185.png)

![7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2616190.png)

![(5R,8S)-N-(tert-butyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2616196.png)